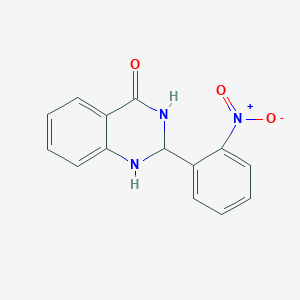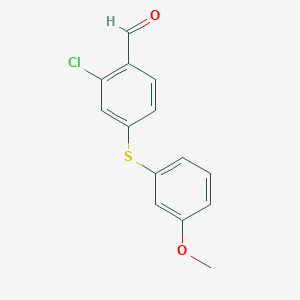
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a chlorine atom at the 2-position and a (3-methoxyphenyl)thio group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methoxythiophenol as the primary starting materials.
Formation of Thioether: The 3-methoxythiophenol is reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the thioether linkage.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Chloro-4-((3-methoxyphenyl)thio)benzoic acid.
Reduction: 2-Chloro-4-((3-methoxyphenyl)thio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of thioether-containing compounds, including their antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
作用机制
The mechanism of action of 2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-((3-methylphenyl)thio)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-((3-methoxyphenyl)thio)benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-4-((4-methoxyphenyl)thio)benzaldehyde: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness
2-Chloro-4-((3-methoxyphenyl)thio)benzaldehyde is unique due to the specific positioning of the chlorine and (3-methoxyphenyl)thio groups, which can influence its reactivity and biological activity. The presence of the methoxy group can also affect the compound’s electronic properties, making it distinct from its analogs.
属性
分子式 |
C14H11ClO2S |
|---|---|
分子量 |
278.8 g/mol |
IUPAC 名称 |
2-chloro-4-(3-methoxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-16)14(15)8-13/h2-9H,1H3 |
InChI 键 |
ANIPFZDIIBZCQL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


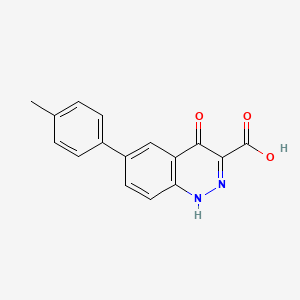

![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
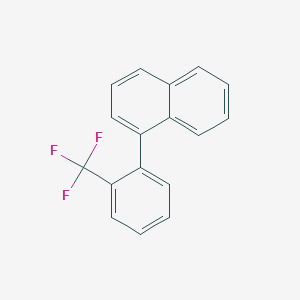
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
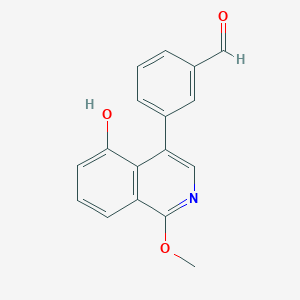
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
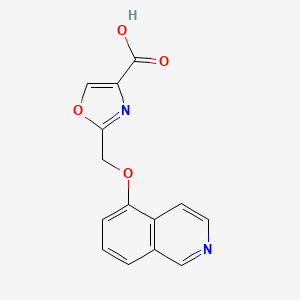


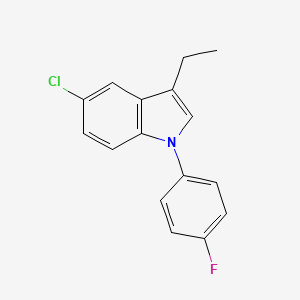

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
